molecular formula C18H14N4O2 B10951271 N-(1-methyl-1H-benzimidazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide

N-(1-methyl-1H-benzimidazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B10951271
M. Wt: 318.3 g/mol
InChI Key: QUMPFPFXRXRYJR-UHFFFAOYSA-N
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Description

N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-PHENYL-3-ISOXAZOLECARBOXAMIDE: is a complex organic compound that features a benzimidazole ring, an isoxazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-PHENYL-3-ISOXAZOLECARBOXAMIDE typically involves multiple steps:

    Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Formation of the Isoxazole Ring: This step involves the cyclization of a β-keto ester with hydroxylamine hydrochloride.

    Coupling Reaction: The final step involves coupling the benzimidazole and isoxazole intermediates using a suitable coupling reagent like carbodiimide.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring.

    Reduction: Reduction reactions can occur at the isoxazole ring, leading to the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carboxamide group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Amines derived from the isoxazole ring.

    Substitution: Substituted carboxamides.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical research.

    Fluorescent Probes: Due to its aromatic structure, it can be used as a fluorescent probe in biological assays.

Medicine:

    Drug Development: The compound has potential as a lead compound for the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.

Industry:

    Chemical Sensors: It can be used in the development of chemical sensors for detecting specific analytes.

Mechanism of Action

The mechanism of action of N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-PHENYL-3-ISOXAZOLECARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole ring can interact with the active site of enzymes, inhibiting their activity. The isoxazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

  • N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-PHENYL-3-ISOXAZOLECARBOXAMIDE
  • N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-PHENYL-3-ISOXAZOLECARBOXAMIDE

Uniqueness:

  • Structural Complexity: The combination of benzimidazole and isoxazole rings in a single molecule is relatively rare, providing unique chemical properties.
  • Versatility: The compound’s ability to undergo various chemical reactions makes it versatile for different applications.
  • Binding Affinity: The presence of multiple functional groups enhances its binding affinity to molecular targets, making it a potent compound for medicinal chemistry.

Properties

Molecular Formula

C18H14N4O2

Molecular Weight

318.3 g/mol

IUPAC Name

N-(1-methylbenzimidazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H14N4O2/c1-22-15-10-6-5-9-13(15)19-18(22)20-17(23)14-11-16(24-21-14)12-7-3-2-4-8-12/h2-11H,1H3,(H,19,20,23)

InChI Key

QUMPFPFXRXRYJR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1NC(=O)C3=NOC(=C3)C4=CC=CC=C4

Origin of Product

United States

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